molecular formula C16H16N6OS B2536968 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893727-27-0

2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B2536968
CAS No.: 893727-27-0
M. Wt: 340.41
InChI Key: FCXFYZDTMJIPDA-UHFFFAOYSA-N
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Description

2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound known for its unique structural and functional properties. The compound belongs to the broader class of triazole derivatives, which are notable for their significant roles in medicinal chemistry and industrial applications. The presence of various functional groups in its structure, such as the triazole ring, pyridine moiety, and sulfanyl acetohydrazide segment, makes it a versatile candidate for multiple chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves several key steps:

  • Formation of the Triazole Ring: : The triazole ring is formed through a cyclization reaction involving appropriate precursors like hydrazine and an acylating agent.

  • Incorporation of the Pyridine Ring: : The pyridine ring is introduced via a nucleophilic aromatic substitution reaction.

  • Attachment of the Sulfanyl Group: : The sulfanyl group is added through a thiol-ene reaction, often under mild conditions to preserve the integrity of the triazole ring.

  • Final Hydrazide Formation: : The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the acetohydrazide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact and production costs. Techniques such as continuous flow chemistry, catalytic processes, and green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfoxides and sulfones, which may exhibit different biological activities.

  • Reduction: : Reduction reactions can yield hydrazine derivatives with altered chemical properties.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

  • Substitution: : Various reagents, depending on the desired substitution, including halides, acids, and bases.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, substituted triazole derivatives, and various hydrazine compounds

Scientific Research Applications

2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has diverse applications in scientific research:

Chemistry

  • Catalysis: : Used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of chemical transformations.

  • Synthesis: : Serves as an intermediate in the synthesis of more complex molecules.

Biology

  • Antimicrobial Agents: : Exhibits potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, making it a valuable tool in biochemical studies.

Medicine

  • Anticancer Research: : Investigated for its potential anticancer properties, targeting specific molecular pathways involved in cell proliferation.

  • Drug Development: : A candidate for the development of new pharmaceuticals due to its unique structural features.

Industry

  • Materials Science: : Used in the development of advanced materials with specific properties, such as conductivity and corrosion resistance.

  • Agrochemicals: : Employed in the synthesis of agrochemicals with enhanced efficacy and environmental compatibility.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Enzyme Inhibition: : Binds to active sites of enzymes, blocking substrate access and inhibiting catalytic activity.

  • Receptor Modulation: : Interacts with cellular receptors, altering signal transduction pathways.

  • DNA Interaction: : Binds to DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared to other triazole derivatives, highlighting its uniqueness in terms of structure and function. Similar compounds include:

  • Fluconazole: : A triazole antifungal with different substitution patterns.

  • Voriconazole: : Another antifungal agent with distinct structural features.

  • 1,2,4-Triazole-3-thione Derivatives: : Known for their antimicrobial and anticancer activities.

Each of these compounds shares the triazole core but differs in the attached functional groups and resulting properties

Properties

IUPAC Name

2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-11-2-4-13(5-3-11)22-15(12-6-8-18-9-7-12)20-21-16(22)24-10-14(23)19-17/h2-9H,10,17H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXFYZDTMJIPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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